1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
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Overview
Description
1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a synthetic organic compound that features a fluorophenyl group and a hydroxy-indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes a reaction with an appropriate isocyanate to form the fluorophenyl urea intermediate.
Indene Derivative Preparation: The indene derivative is synthesized through a series of reactions starting from indene, involving hydroxylation and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the fluorophenyl urea intermediate with the indene derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the hydroxy-indene moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- 1-(4-bromophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- 1-(4-methylphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
Uniqueness
1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-5-7-15(8-6-14)20-16(21)19-11-17(22)9-12-3-1-2-4-13(12)10-17/h1-8,22H,9-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPSBMLNCDPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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